

# Technical Support Center: Interpreting Unexpected Results in ML Drug Discovery Experiments

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## Compound of Interest

Compound Name: ML 2-23

Cat. No.: B15578717

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their machine learning experiments.

## Frequently Asked Questions (FAQs)

Q1: My ML model is showing high accuracy during training and validation but performs poorly on new, external datasets. What is the likely cause?

A1: This issue is often a symptom of overfitting, where the model learns the training data too well, including its noise and specific biases, and fails to generalize to unseen data. Another significant cause could be data leakage, where information from the test set has inadvertently been used during the model training process.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q2: My model's performance has been gradually declining since it was deployed. Why is this happening?

A2: This phenomenon is known as model degradation or concept drift.[\[5\]](#)[\[6\]](#)[\[7\]](#) It occurs when the statistical properties of the data the model encounters in production change over time, differing from the data it was trained on.[\[5\]](#)[\[6\]](#)[\[7\]](#) In drug discovery, this could be due to changes in experimental assays, patient populations, or even the chemical space of new compound

libraries. A study by researchers from MIT, Harvard, and other institutions found that 91% of ML models degrade over time.[5][8]

Q3: We trained a model to predict compound toxicity, and it's flagging molecules that our domain experts believe should be non-toxic. How should we interpret this?

A3: Unexpected toxicity predictions can arise from several factors. The model may have identified subtle structural features or physicochemical properties associated with toxicity that are not immediately obvious to human experts.[9][10] It is also possible that the training data contained biases or that the model's applicability domain does not cover the chemical space of the new molecules. It is crucial to investigate the model's decision-making process using interpretability techniques.

Q4: Our model for predicting protein-ligand binding affinity is yielding unexpectedly low scores for a series of promising compounds. What could be the reason?

A4: This could be due to a few reasons. The model may not have been trained on a sufficiently diverse dataset that includes close analogs of your promising compounds.[11] The features used to represent the molecules and proteins might not be capturing the key interactions responsible for binding in this particular chemical series.[11] Additionally, the model might be a regression-based algorithm that is sensitive to outliers in the training data, leading to skewed predictions.

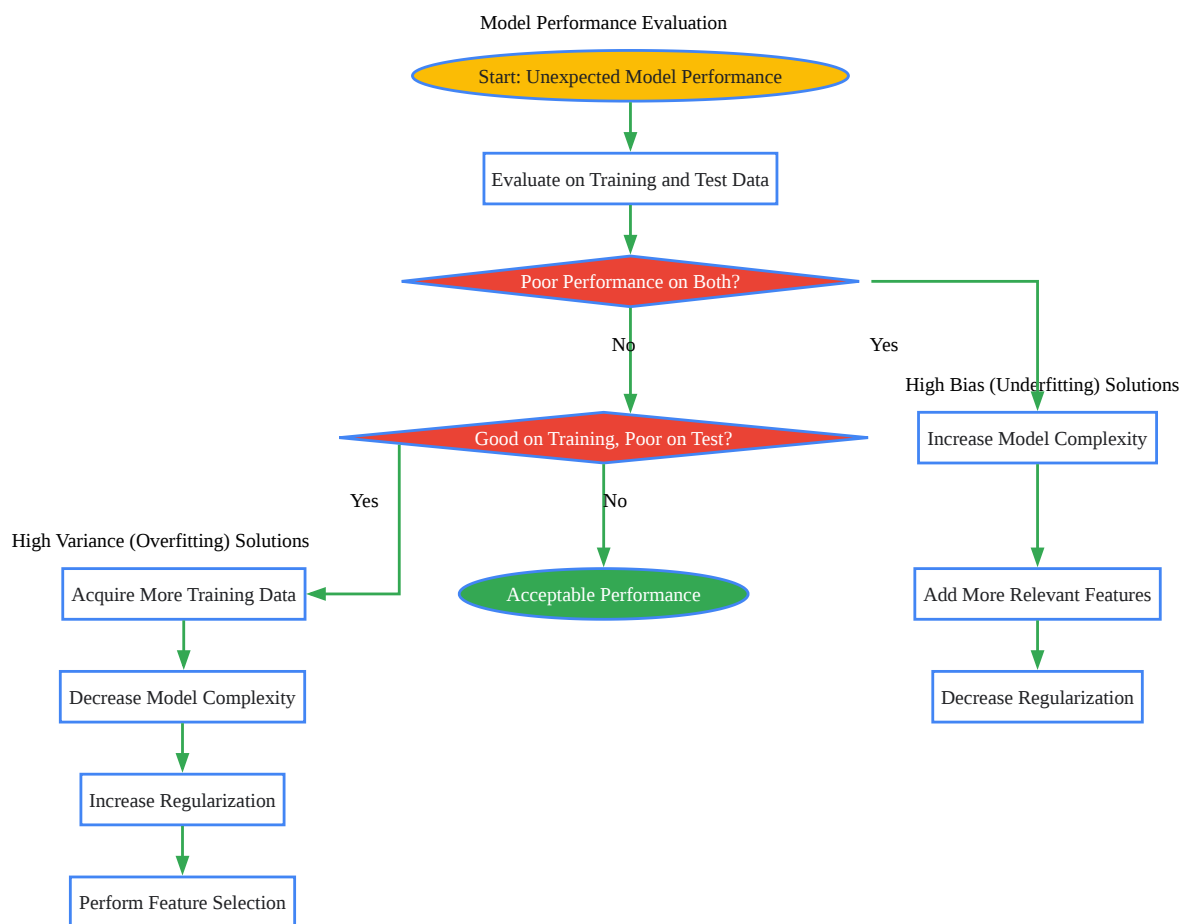
## Troubleshooting Guides

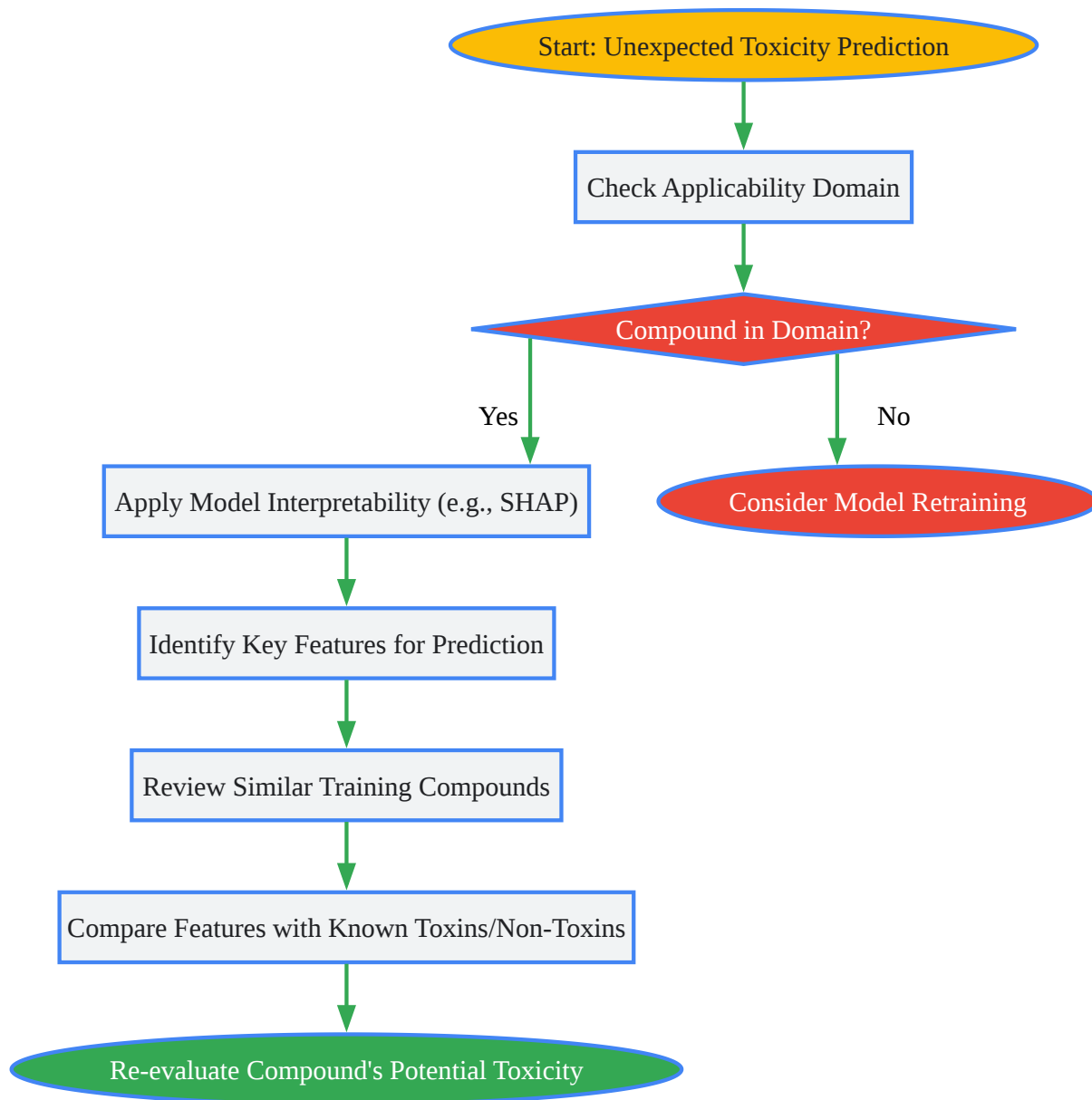
### Issue 1: Model Underperformance - High Bias and High Variance

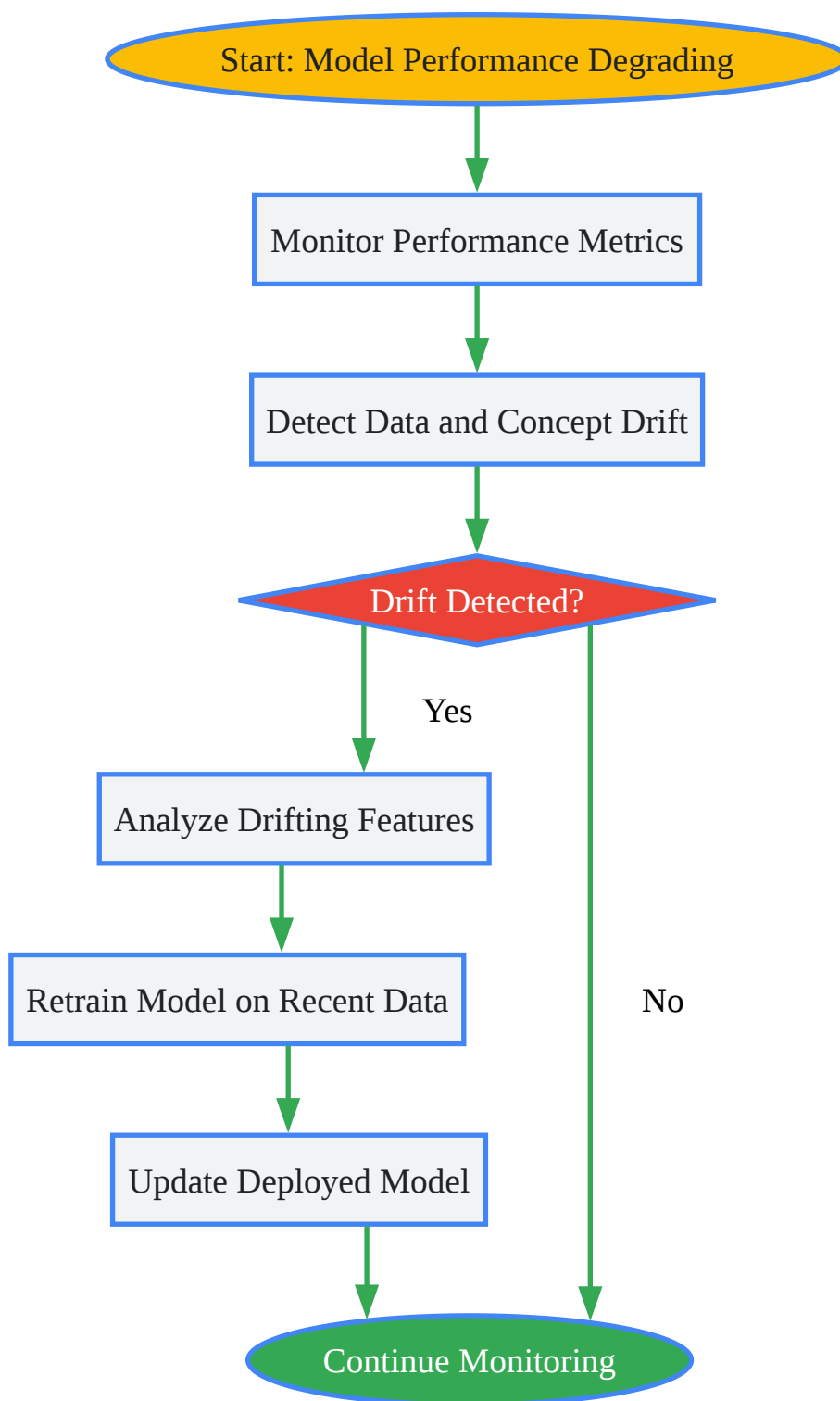
Symptoms:

- High Bias (Underfitting): The model performs poorly on both the training and test datasets. [12][13] This suggests the model is too simple to capture the underlying patterns in the data. [12][13]
- High Variance (Overfitting): The model performs very well on the training data but poorly on the test data.[4][14] This indicates the model is too complex and has learned the noise in the training data.[4][14]

Troubleshooting Workflow:







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Address: 3281 E Guasti Rd  
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